PA-824 Anti-Tuberculosis Drug Synthesis: Exclusive Intermediate Status vs. Inactive Positional Isomers
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is explicitly documented as a synthetic intermediate for the anti-tuberculosis drug candidate PA-824 (pretomanid), a bicyclic nitroimidazole currently in late-phase clinical development for Mycobacterium tuberculosis treatment . This application is uniquely associated with the 2-bromo-5-carboxylate regioisomer (CAS 120781-02-4). In contrast, no published synthetic routes to PA-824 or related nitroimidazooxazines utilize the 4-bromo positional isomer (CAS 120781-00-2) or the 2-chloro analog (CAS 944900-72-5) for this specific drug scaffold . The C2-bromine substitution pattern is structurally required for the subsequent coupling steps that construct the bicyclic nitroimidazole core of PA-824.
| Evidence Dimension | Documented use as intermediate in PA-824 synthesis |
|---|---|
| Target Compound Data | Explicitly cited as intermediate for PA-824 synthesis in multiple vendor technical documents and referenced to Sutherland et al., J. Med. Chem., 2010, 53, 855–866 |
| Comparator Or Baseline | 2-chloro analog (CAS 944900-72-5) and 4-bromo isomer (CAS 120781-00-2): no documented use in PA-824 synthetic routes |
| Quantified Difference | Target compound: documented application; comparators: no documented application |
| Conditions | Synthetic route to PA-824 as described in J. Med. Chem., 2010, 53, 855–866 |
Why This Matters
For medicinal chemistry groups developing PA-824 analogs or scaling up this clinical candidate, procurement of the incorrect regioisomer or halogen analog will fail to produce the validated synthetic intermediate, resulting in project delays and wasted resources.
